molecular formula C9H13N3O4 B2902941 ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate CAS No. 1005668-54-1

ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate

Cat. No. B2902941
M. Wt: 227.22
InChI Key: WIVVOTBVCOOVIQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound with the formula C₉H₁₃N₃O₄ . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate consists of a pyrazole ring attached to a butanoate group. The pyrazole ring contains two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate has a molecular formula of C₉H₁₃N₃O₄, an average mass of 227.217 Da, and a monoisotopic mass of 227.090607 Da .

Safety And Hazards

Ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate is classified as an irritant .

properties

IUPAC Name

ethyl 2-(4-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-3-8(9(13)16-4-2)11-6-7(5-10-11)12(14)15/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVVOTBVCOOVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate

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